molecular formula C19H19ClN4O2S B6476774 N'-(3-chloro-2-methylphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide CAS No. 2640974-99-6

N'-(3-chloro-2-methylphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide

Cat. No.: B6476774
CAS No.: 2640974-99-6
M. Wt: 402.9 g/mol
InChI Key: BMBBFGZACSIJBP-UHFFFAOYSA-N
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Description

N'-(3-chloro-2-methylphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C19H19ClN4O2S and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.0917247 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c1-12-15(20)4-3-5-16(12)23-19(26)18(25)21-9-8-14-6-7-17(27-14)13-10-22-24(2)11-13/h3-7,10-11H,8-9H2,1-2H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBBFGZACSIJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-2-methylphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its efficacy against urease and other relevant biological pathways.

Chemical Structure and Properties

The compound's molecular formula is C19H18ClN3O4C_{19}H_{18}ClN_3O_4, with a molecular weight of approximately 387.8 g/mol. The structure features a chloro-substituted aromatic ring, a thiophene moiety, and a pyrazole ring, which contribute to its biological activity.

Urease Inhibition

Recent studies have highlighted the compound's potent inhibitory effects on jack bean urease (JBU). The inhibitory activity was assessed using an in-vitro assay, yielding an IC50 value ranging from 0.0019±0.00110.0019\pm 0.0011 to 0.0532±0.9951μM0.0532\pm 0.9951\,\mu M. This performance significantly surpasses that of the standard inhibitor thiourea, which has an IC50 of 4.7455±0.0545μM4.7455\pm 0.0545\,\mu M .

Table 1: Urease Inhibition Results

CompoundIC50 (μM)Comparison to Thiourea
This compound0.0019 - 0.0532Superior
Thiourea4.7455Standard

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence the inhibitory potency. Substituents such as methoxy and nitro groups were analyzed, revealing that electron-withdrawing groups enhance inhibition more effectively than electron-donating groups .

ADMET Properties

The pharmacokinetic profile of the compound was evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results suggest favorable human intestinal absorption (HIA+) and blood-brain barrier permeability (BBB+), indicating potential for systemic bioavailability .

Case Studies

In a recent study published in the International Journal of Molecular Sciences, researchers synthesized various derivatives of the compound and assessed their biological activities. Among these derivatives, one showed exceptional urease inhibition with an IC50 of 0.0019±0.0011μM0.0019\pm 0.0011\,\mu M, highlighting the potential for developing new therapeutic agents targeting urease-related conditions .

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